molecular formula C7H9N3O2 B7881995 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate

Cat. No.: B7881995
M. Wt: 167.17 g/mol
InChI Key: QOBHHBJTLXNTBW-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . The process involves a sequential opening/closing cascade reaction, which is advantageous due to its simplicity and operational ease.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met kinase, which plays a role in cell signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBHHBJTLXNTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=C1NN=C2C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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